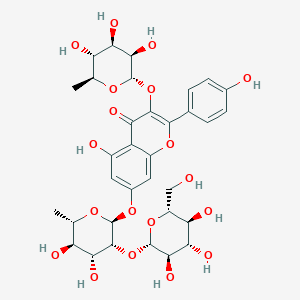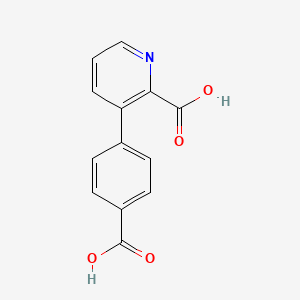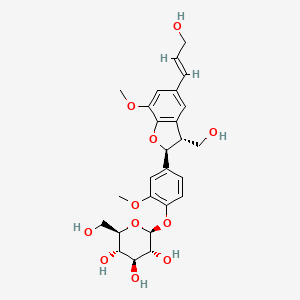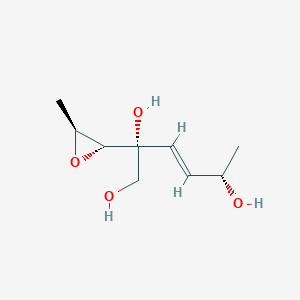
Aspinonene
説明
Synthesis Analysis
The biosynthesis of Aspinonene involves two polyketide synthase genes, asp1 and asp2 . These genes are required for the formation of a 10-member lactone ring and a butenoyl substituent at position 8 of the lactone ring . Feeding experiments with [13C]-labelled acetates and [18O2] to Aspergillus ochraceus (strain DSM-7428) have been carried out to evaluate the biosynthesis of aspinonene .Molecular Structure Analysis
Aspinonene is a pentaketide . It is related to aspyrone and has a close relationship to a pentaketide intermediate . The structure of Aspinonene includes a 10-member lactone ring and a butenoyl substituent at position 8 of the lactone ring .Chemical Reactions Analysis
The biosynthesis of Aspinonene involves a rearrangement reaction of a pentaketide intermediate . The hypothetical bisepoxide is either oxidized leading to aspyrone or reduced leading to Aspinonene .Physical And Chemical Properties Analysis
Aspinonene has a boiling point of 386.5±37.0 °C and a density of 1.254±0.06 g/cm3 . Its acidity coefficient (pKa) is 12.86±0.29 .科学的研究の応用
Marine Biotechnology
Aspinonene is a compound that has been isolated from marine fungi, specifically from the genus Aspergillus . These fungi are known to produce metabolites belonging to various chemical classes, and they are increasingly becoming a major focus of marine natural product research .
Drug Discovery
Compounds derived from marine microbes, including Aspinonene, are currently in preclinical studies or clinical trials . This suggests that Aspinonene could potentially be used in the development of new drugs.
Cancer Research
Some compounds isolated from the same marine fungi that produce Aspinonene have shown cytotoxic activity toward human cancer cell lines . While it’s not explicitly stated that Aspinonene itself has this property, it’s possible that it could also be used in cancer research.
Biosynthesis Studies
The biosynthesis of Aspinonene has been exhaustively studied . Understanding the biosynthesis of a compound is crucial for its potential mass production and application in various fields.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Aspinonene is a polyketide compound produced by the fungus Aspergillus ochraceus
Mode of Action
It’s known that aspinonene is structurally related to aspyrone , and both are thought to be derived from a common pentaketide intermediate . This suggests that Aspinonene might interact with its targets in a similar manner to Aspyrone. Aspyrone is known to exhibit strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism , which suggests that Aspinonene might also interact with these receptors.
Biochemical Pathways
The biosynthesis of Aspinonene involves a rearrangement reaction of a pentaketide intermediate . This intermediate can either be oxidized to form Aspyrone or reduced to form Aspinonene . Both pathways were found to be active in Aspergillus ochraceus, and could be directed towards Aspyrone by using increased dissolved oxygen concentrations during fermentation .
Pharmacokinetics
They are typically metabolized by liver enzymes and excreted in the bile or urine .
Result of Action
Aspinonene and related compounds have been found to inhibit human cancer cell lines, K562, HL-60, HeLa, and BGC-823, to varying extents . This suggests that Aspinonene might exert its effects by inducing cytotoxicity in cancer cells.
Action Environment
The production of Aspinonene can be influenced by environmental factors. For instance, the biosynthesis of Aspinonene can be directed towards Aspyrone by increasing the dissolved oxygen concentrations during fermentation . This suggests that the action, efficacy, and stability of Aspinonene might also be influenced by environmental conditions, although specific studies on this topic are lacking.
特性
IUPAC Name |
(E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(11)3-4-9(12,5-10)8-7(2)13-8/h3-4,6-8,10-12H,5H2,1-2H3/b4-3+/t6-,7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCYAEKEHIEQHD-SVQZIREZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C(CO)(C=CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O1)[C@](CO)(/C=C/[C@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849597 | |
| Record name | (3E,7S)-6,7-anhydro-1,3,4-trideoxy-5-C-(hydroxymethyl)-7-methyl-D-ribo-hept-3-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aspinonene | |
CAS RN |
157676-96-5 | |
| Record name | (3E,7S)-6,7-anhydro-1,3,4-trideoxy-5-C-(hydroxymethyl)-7-methyl-D-ribo-hept-3-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Aspinonene and where is it found?
A1: Aspinonene is a naturally occurring compound produced by certain fungal species, notably Aspergillus ochraceus [, ]. It is a C9 epoxide characterized by its multifunctional structure, containing a ketone, an epoxide, and a hydroxyl group [].
Q2: How is Aspinonene biosynthesized?
A2: Aspinonene's biosynthesis is closely related to another fungal metabolite, Aspyrone []. Research suggests that both compounds originate from a common pentaketide precursor. Feeding experiments with labeled acetates and oxygen revealed that a rearrangement of this pentaketide intermediate leads to a hypothetical bisepoxide []. This bisepoxide can be either oxidized to yield Aspyrone or reduced to form Aspinonene []. Interestingly, Aspergillus ochraceus possesses both pathways and the production of Aspyrone can be favored under increased oxygen concentrations during fermentation [].
Q3: What are the structural characteristics of Aspinonene?
A3: Aspinonene possesses a unique structure containing multiple functional groups.
- Molecular Formula: C9H12O3 []
- Structure: A nine-carbon molecule featuring an epoxide ring, a ketone group, and a hydroxyl group []. The stereochemistry at the C-2 position has been determined through esterification studies with chiral acids [].
- Spectroscopic Data: The structure of Aspinonene has been elucidated using spectroscopic techniques, including NMR and X-ray analysis of its dibromobenzoate derivative [].
Q4: Has Aspinonene been chemically synthesized?
A4: Yes, a stereoselective total synthesis of (–)-Aspinolide B, a related compound produced alongside Aspinonene by Aspergillus ochraceus, has been achieved []. This synthesis utilizes (R)-2,3-O-isopropylideneglyceraldehyde and propylene oxide as starting materials, showcasing the potential for chemical synthesis of Aspinonene and its analogs [].
Q5: What is the significance of Aspinonene's multifunctional structure?
A5: The presence of multiple functional groups (epoxide, ketone, hydroxyl) in Aspinonene makes it an attractive building block for chemical synthesis []. Its structural complexity and the presence of neighboring chiral centers offer possibilities for derivatization and the creation of new molecules with potentially useful biological activities.
Q6: Are there any known derivatives or analogs of Aspinonene?
A6: Yes, several related compounds have been isolated alongside Aspinonene, particularly from Aspergillus ochraceus. These include Aspinolides A-C, trienediol, isoaspinonene, dihydroaspyrone, and dienetriol []. Additionally, research on the marine fungus Aspergillus ostianus has yielded new Aspinonene-related pentaketides, namely Aspinotriols A and B, and Aspinonediol []. These discoveries highlight the structural diversity possible within this class of fungal metabolites.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



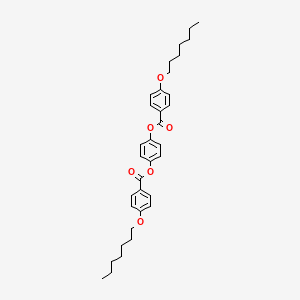


![tert-butyl N-[6-[[(2S)-pyrrolidine-2-carbonyl]amino]hexyl]carbamate](/img/structure/B1181402.png)

